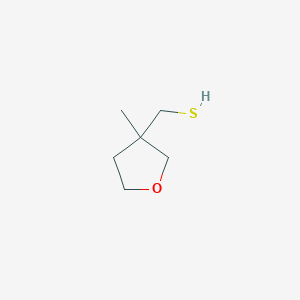
2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C14H17NO4 It is a derivative of cyclobutylacetic acid, where the cyclobutyl ring is substituted with a benzyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid typically involves the following steps:
Formation of Cyclobutylacetic Acid: The initial step involves the synthesis of cyclobutylacetic acid. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Benzyloxycarbonyl Group: The cyclobutylacetic acid is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This reaction introduces the benzyloxycarbonyl group to the cyclobutyl ring, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloroformate (Cbz-Cl), triethylamine (TEA)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites of the molecule. The cyclobutyl ring provides rigidity to the structure, influencing its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylacetic Acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
Benzyloxycarbonyl Glycine: Contains a similar benzyloxycarbonyl group but differs in the amino acid backbone.
Cyclobutylmethylamine: Similar cyclobutyl ring structure but with an amine group instead of the acetic acid moiety.
Uniqueness
2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is unique due to the presence of both the cyclobutyl ring and the benzyloxycarbonyl group. This combination provides a balance of rigidity and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-[1-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-12(17)9-14(7-4-8-14)15-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17) |
Clé InChI |
UQKREFRTEPBTPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)

![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)








![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)
